Cas no 2361639-12-3 (N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide)

N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(7-Methoxy-1-isoquinolinyl)ethyl]-2-propenamide
- N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide
-
- インチ: 1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18)
- InChIKey: KEGYBDRMTJIQGA-UHFFFAOYSA-N
- SMILES: C(NC(C1C2=C(C=CC(OC)=C2)C=CN=1)C)(=O)C=C
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 488.4±45.0 °C(Predicted)
- 酸度系数(pKa): 13.48±0.46(Predicted)
N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585179-1g |
N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide |
2361639-12-3 | 90% | 1g |
$0.0 | 2023-09-13 | |
Enamine | EN300-26585179-1.0g |
N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide |
2361639-12-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide 関連文献
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamideに関する追加情報
Comprehensive Overview of N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide (CAS No. 2361639-12-3): Properties, Applications, and Research Insights
The compound N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide (CAS No. 2361639-12-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. As a derivative of the isoquinoline family, this molecule combines a 7-methoxyisoquinolin-1-yl moiety with a prop-2-enamide group, creating a versatile scaffold for drug discovery and development. Researchers are particularly interested in its role as a building block for targeted therapies, given its ability to interact with specific biological pathways.
One of the most searched questions related to N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide revolves around its synthetic routes and purification methods. Current literature highlights multi-step organic synthesis involving palladium-catalyzed cross-coupling reactions and selective functionalization of the isoquinoline core. The CAS No. 2361639-12-3 is frequently referenced in patent applications, underscoring its commercial relevance. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring high purity for research use.
In the context of trending topics, N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide aligns with the growing demand for small-molecule modulators in oncology and neurodegenerative disease research. Its structural similarity to known kinase inhibitors has prompted investigations into its potential as a therapeutic agent. Additionally, the rise of AI-driven drug discovery has amplified interest in this compound, as computational models predict its binding affinity for various protein targets. These advancements position CAS No. 2361639-12-3 as a promising candidate for further preclinical studies.
From a biochemical perspective, the 7-methoxyisoquinolin-1-yl segment of the molecule contributes to its lipophilicity and membrane permeability, key factors in drug bioavailability. Meanwhile, the prop-2-enamide group offers a reactive handle for further derivatization, enabling the creation of analogs with tailored properties. Such flexibility makes this compound invaluable for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry forums and academic discussions.
Environmental and safety considerations for N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide are also frequently queried. While not classified as hazardous under current regulations, proper handling protocols—including the use of personal protective equipment (PPE) and ventilation—are recommended during laboratory work. The compound's stability under various pH and temperature conditions is another area of active research, particularly for formulation development.
Looking ahead, the integration of N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide into high-throughput screening libraries could accelerate the identification of novel bioactive molecules. Its presence in chemical databases like PubChem and Reaxys ensures visibility among researchers exploring fragment-based drug design. As the scientific community continues to unravel its full potential, CAS No. 2361639-12-3 remains a compound of enduring interest across multiple disciplines.
2361639-12-3 (N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide) Related Products
- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)
- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 2172151-34-5(3-{(5-chlorofuran-2-yl)methylsulfanyl}propanoic acid)
- 1693623-86-7(tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate)
- 1017082-78-8(4-Methyl-3-benzyloxybenzoic acid methyl ester)
- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 51306-09-3(1,8-dimethoxyoctane)
- 3854-02-2(2-Pyrrolidinone,1-[4-(dimethylamino)-2-butyn-1-yl]-)




